5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNYJUFFMJDSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192501 | |
| Record name | 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39243-92-0 | |
| Record name | 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Dihydro 4h Pyrrolo 1,2 a 1 2 Benzodiazepine and Its Analogues
Early Approaches to the Pyrrolo[1,2-a]rsc.orgresearchgate.netbenzodiazepine Core Structure
Initial synthetic routes to the pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepine (B76468) scaffold focused on intramolecular cyclization reactions of appropriately substituted pyrrole (B145914) precursors. These foundational methods established the groundwork for accessing the tricyclic system. The first synthesis of a pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepine was reported in 1971. nih.gov
Early strategies often involved the use of 2-aminomethylpyrroles as key building blocks. These approaches typically rely on the construction of an intermediate where the pyrrole nucleus is attached to an ortho-substituted phenyl ring, which can then undergo cyclization to form the seven-membered diazepine (B8756704) ring. The versatility of the aminomethyl group allows for various chemical transformations to build the necessary side chain for the subsequent ring closure.
A notable early method involves the reaction of 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride with suitable reagents to facilitate the formation of the diazepine ring. For instance, the reaction of 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride with methyl 2-methoxyglycolate in methanol (B129727) yields methyl 5,6-dihydro-4H-pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepin-4-carboxylate. nih.gov This resulting ester can then be further functionalized, such as through aroylation at the 5-position followed by hydrolysis, to produce a variety of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepin-4-carboxylic acids. nih.gov
Table 1: Synthesis of Pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepine Core via 1-(2-aminomethylphenyl)-1H-pyrrole Hydrochloride
| Starting Material | Reagent | Product | Reference |
|---|
Diverse Synthetic Strategies and Innovations
Following the initial reports, research efforts expanded to develop more versatile and efficient syntheses. These modern strategies often focus on the annulation of the diazepine ring to the pyrrole fragment or the simultaneous construction of both rings from acyclic precursors. researchgate.net
Annulation strategies are a common theme in the synthesis of fused heterocyclic systems. For pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepines, this involves attaching the seven-membered diazepine ring to the 'a' face of the pyrrole ring (between the N1 and C2 positions).
One powerful approach involves the generation of dicarbonyl intermediates that undergo subsequent cyclization to form the target scaffold. researchgate.net A cascade reaction has been developed for assembling pyrrole-fused 1,5-benzodiazepine frameworks through the intramolecular cyclization of β-enamino diketones, followed by annulation with o-phenylenediamine. acs.org This method is notable for its efficiency and use of mild, metal-free reaction conditions. acs.org
Another pathway involves the acid-catalyzed opening of a furan (B31954) ring to generate a 1,4-diketone. For example, N-(furfuryl)anthranilamides can be treated with an aqueous HCl/AcOH system, which opens the furan ring to form a diketone moiety. rsc.org This intermediate then undergoes a consecutive reaction where the amine group interacts with both carbonyl functions to form the diazepine and pyrrole rings in a single step. rsc.org
Table 2: Synthesis via Dicarbonyl Intermediates
| Precursor | Key Step | Intermediate | Product | Reference |
|---|---|---|---|---|
| β-Enamino diketone | Intramolecular cyclization and annulation with o-phenylenediamine | Not isolated | Pyrrole-fused 1,5-benzodiazepine | acs.org |
The recyclization of furan derivatives, particularly furfuryl amides, represents an elegant and efficient strategy for the one-pot construction of both the pyrrole and diazepine rings. rsc.orgresearchgate.net This method is based on the principle that the furan ring can serve as a masked 1,4-dicarbonyl system.
In a typical procedure, N-(furfuryl)anthranilamides are treated with an acid catalyst, which initiates the opening of the furan ring to form a diketone. rsc.org The subsequent intramolecular condensation between the amino group of the anthranilamide portion and the newly formed carbonyl groups leads to the formation of the fused pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepine system. rsc.orgresearchgate.net A similar and efficient one-pot procedure involves the acid-catalyzed furan ring opening of N-(furfuryl)-2-nitrobenzamides, followed by the reduction of the nitro group and subsequent cyclization to form the diazepine and pyrrole rings. rsc.orgresearchgate.net This stepwise process, combining furan ring opening with the cyclization of the isolated aminodiketones, is also effective. researchgate.net
This methodology has proven to be versatile, allowing for the synthesis of the parent pyrrolo[1,2-a] rsc.orgresearchgate.netdiazepine as well as analogues that are annulated to other heterocyclic systems. rsc.org
Multicomponent Reaction-Based Syntheses
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like benzodiazepines from simple starting materials in a single step. researchgate.net These reactions are particularly valued for their high atom economy and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net
Ugi/Cyclization Sequences for Pyrrolobenzodiazepine Frameworks
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR-based syntheses, enabling the construction of diverse molecular frameworks. A prominent strategy for synthesizing pyrrolo[2,1-c] mdpi.comnih.govbenzodiazepine (PBD) scaffolds involves a two-step sequence beginning with a one-pot Ugi reaction followed by a cyclization step. nih.gov This approach has been successfully employed to create novel PBD and pyrroloquinazoline derivatives. nih.gov
The sequence typically starts with the Ugi reaction, which brings together an amine, a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acylamino amide intermediate. researchgate.net This intermediate is then subjected to a subsequent transformation, often a reduction followed by a spontaneous, temperature-controlled cyclization, to yield the final heterocyclic system. nih.govnih.gov The versatility of the Ugi reaction allows for the introduction of various substituents, leading to a wide range of PBD analogues. nih.gov This methodology is noted for its use of inexpensive, commercially available starting materials without the need for protecting groups, representing a significant improvement over other methods. nih.gov
A key advantage of this strategy is the ability to selectively access different fused heterocyclic systems by controlling the reaction conditions in the second step. For instance, temperature control during the cyclization can determine whether a pyrrolo[2,1-c] mdpi.comnih.govbenzodiazepine or a pyrrolo[2,1-b]quinazoline is formed. nih.gov
Other Ugi-Type Condensation Approaches
Beyond the classic Ugi/cyclization sequence, other Ugi-type condensation approaches and isocyanide-based multicomponent reactions (I-MCRs) have been developed for the synthesis of benzodiazepine-containing structures. researchgate.net These methods often involve post-Ugi transformations to construct the desired heterocyclic core. For example, a simple two-step route to 4,5-dihydro-3H-benzo mdpi.comnih.govdiazepin-5-ones has been described, which relies on isocyanide chemistry and allows for a wide variety of substitution patterns. researchgate.net
In some strategies, the Ugi reaction is used to prepare linear amides which serve as precursors for subsequent metal-catalyzed cyclizations to form 1,4-benzodiazepine-2,5-diones. acs.org Another approach involves the reaction of isocyanides, gem-diactivated olefins, and cyclic imines (such as dibenzoxazepine (B10770217) or triazolobenzodiazepine) under solvent- and catalyst-free conditions to produce pyrrole-fused benzodiazepine derivatives. beilstein-journals.org This reaction proceeds through the formation of a zwitterionic intermediate from the isocyanide and olefin, which then reacts with the imine, followed by cyclization and rearrangement to yield the final product. beilstein-journals.org
These Ugi-type MCRs provide efficient and environmentally friendly routes to complex heterocyclic systems with potential applications in medicinal chemistry. researchgate.netbeilstein-journals.org
Palladium-Catalyzed Synthesis of Benzodiazepine Ring Systems
Palladium-catalyzed reactions are a cornerstone in the synthesis of 1,4-benzodiazepines, offering versatile and efficient methods for constructing the seven-membered ring. mdpi.commdpi.com One of the most widely applied strategies is the intramolecular Buchwald–Hartwig amination, which involves the formation of a C-N bond to close the diazepine ring. mdpi.com This reaction has been used to synthesize substituted 1,4-benzodiazepin-2,5-diones from precursors that are themselves readily prepared via the Ugi four-component reaction. mdpi.comacs.org
Another significant palladium-catalyzed method is carbonylation. The synthesis of diazepam and related 1,4-benzodiazepin-5-ones was first reported in 1982 using a palladium-catalyzed carbonylation of o-bromoaniline derivatives. mdpi.comgoogle.com This reaction typically employs a Pd(OAc)₂ catalyst with a phosphine (B1218219) ligand under a carbon monoxide atmosphere. mdpi.comgoogle.com This approach has been extended to create various functionalized benzodiazepines. For example, a 7-carbomethoxy derivative can be synthesized from a trifloxy-substituted precursor using Pd(OAc)₂ and 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) under CO. google.com
Furthermore, palladium catalysis enables the synthesis of dibenzodiazepine analogues through a one-step process involving the cross-coupling of precursors with ammonia, followed by a spontaneous intramolecular condensation. nih.gov This method is highly efficient and applicable to a wide range of substrates, yielding pure heterocycles in good yields. nih.gov
The table below summarizes key palladium-catalyzed reactions for benzodiazepine synthesis.
| Reaction Type | Catalyst System | Precursor Type | Product | Ref |
| Intramolecular Buchwald-Hartwig Amination | Pd₂(dba)₃ / P(o-tolyl)₃ | N-Aryl amides from Ugi reaction | 1,4-Benzodiazepin-2,5-diones | mdpi.com |
| Carbonylation | Pd(OAc)₂ / PPh₃ | o-Bromoaniline derivatives | 1,4-Benzodiazepin-5-one skeleton | mdpi.com |
| C-N Cross-Coupling/Condensation | Pd₂(dba)₃ / Ligand | o-Carbonyl(anilines) and 1,2-dihaloarenes | Dibenzodiazepines | nih.gov |
| Carbonylative Cyclization | Pd(OAc)₂ / DPPP | Trifloxy-substituted benzodiazepine | 7-Carbomethoxy benzodiazepine | google.com |
Stereoselective and Enantioselective Synthetic Approaches
The development of stereoselective and enantioselective methods is crucial for accessing chiral benzodiazepine derivatives, which often exhibit enhanced biological activity. Rhodium-catalyzed hydrofunctionalization has emerged as a powerful technique for the efficient synthesis of enantioenriched 1,4-benzodiazepines (1,4-BZDs). acs.org
An asymmetric hydroamination of (aminomethyl)anilines with internal alkynes, catalyzed by a chiral rhodium complex, can produce 3-vinyl-1,4-BZDs with excellent enantioselectivities. acs.org This method allows for the stereodefined introduction of a chiral Csp³ center at the C-3 position of the benzodiazepine ring. The resulting optically active products are valuable intermediates; for instance, they can be used in the synthesis of advanced metabolites of pharmacologically active compounds, such as the V2-receptor antagonist Lixivaptan. acs.org This approach highlights the capacity of transition metal catalysis to not only construct the heterocyclic skeleton but also to control its stereochemistry with high precision. acs.org
Preparation of Functionalized 5,6-Dihydro-4H-pyrrolo[1,2-a]mdpi.comnih.govbenzodiazepine Derivatives
The functionalization of the 5,6-dihydro-4H-pyrrolo[1,2-a] mdpi.comnih.govbenzodiazepine core is essential for modulating its pharmacological properties. nih.govresearchgate.net Various synthetic methods have been developed to introduce a range of substituents at different positions of the tricyclic system.
Introduction of Aromatic and Heteroaromatic Substituents
Aromatic and heteroaromatic substituents can be introduced onto the benzodiazepine scaffold through several synthetic transformations. One common method involves the aroylation at the 5-position of a pre-formed 5,6-dihydro-4H-pyrrolo[1,2-a] mdpi.comnih.govbenzodiazepine-4-carboxylate intermediate. nih.gov This is typically followed by hydrolysis of the ester group to yield the final 5-aroyl-substituted carboxylic acids. nih.gov
Modern cross-coupling reactions provide powerful tools for C-N bond formation, enabling the direct introduction of aryl groups. Buchwald-Hartwig and Chan-Lam arylations are effective methods for installing aryl moieties on the nitrogen atoms of the diazepine ring. chemrxiv.orgchemrxiv.org For example, the free N-terminal of a related tetrahydropyrazolo[1,5-a] mdpi.comnih.govdiazepine scaffold undergoes smooth Buchwald coupling with aryl iodides to furnish the corresponding N-arylated products. chemrxiv.orgchemrxiv.org These reactions offer a versatile route to a wide array of N-aryl substituted benzodiazepine derivatives.
The table below provides examples of functionalization reactions.
| Position of Substitution | Reaction Type | Reagents/Catalyst | Introduced Substituent | Product Type | Ref |
| 5-position | Aroylation | Aroyl chloride | Aroyl group | 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a] mdpi.comnih.govbenzodiazepin-4-carboxylic acids | nih.gov |
| Diazepine N-atom | Buchwald Arylation | Aryl iodide, Pd catalyst, ligand | Aryl group | N-Aryl diazepine derivatives | chemrxiv.orgchemrxiv.org |
| Diazepine N-atom | Chan-Lam Arylation | Arylboronic acid, Cu catalyst | Aryl group | N-Aryl diazepine derivatives | chemrxiv.orgchemrxiv.org |
Modifications at the 5-Position (e.g., Aroyl, Isopropyl, Dichlorobenzyl)
The nitrogen atom at the 5-position of the 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine ring system serves as a key site for chemical modification, allowing for the introduction of a variety of substituents that can significantly influence the pharmacological profile of the resulting analogues.
Aroyl Derivatives: The synthesis of 5-aroyl derivatives has been successfully achieved through the aroylation of the parent ring system. This reaction typically involves the treatment of a suitable precursor, such as methyl 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepin-4-carboxylate, with an appropriate aroyl chloride. This acylation reaction introduces an aroyl group at the N-5 position, leading to the formation of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepin-4-carboxylates. nih.gov
Alkyl Derivatives (Isopropyl and Dichlorobenzyl): While specific literature detailing the synthesis of 5-isopropyl and 5-(dichlorobenzyl) derivatives of the parent 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine is not extensively available in the provided search results, the synthesis of N-substituted pyrrolo[1,2-a] nih.govnih.govbenzodiazepines is a general strategy. The introduction of alkyl groups at the 5-position is typically achieved through N-alkylation reactions. This would involve reacting the core benzodiazepine structure with an appropriate alkylating agent, such as isopropyl bromide or a dichlorobenzyl halide, in the presence of a suitable base to facilitate the nucleophilic substitution reaction at the nitrogen atom. The choice of base and reaction conditions would be crucial to ensure selective alkylation at the desired position.
| Substituent | Reagent Example | Reaction Type |
| Aroyl | Aroyl chloride | Acylation |
| Isopropyl | Isopropyl bromide | N-Alkylation |
| Dichlorobenzyl | Dichlorobenzyl chloride | N-Alkylation |
Formation of Carboxylic Acid Derivatives
The synthesis of carboxylic acid derivatives of 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine, particularly at the 4-position, has been reported as a subsequent step following modification at the 5-position. For instance, 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepin-4-carboxylic acids have been prepared through the hydrolysis of the corresponding methyl ester precursors. nih.gov This saponification reaction is typically carried out under basic conditions, such as treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the desired carboxylic acid. This transformation is a standard procedure in organic synthesis for converting esters to their corresponding carboxylic acids.
Synthesis of Polycyclic Nitrogen Systems Incorporating the Core
The 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine framework can serve as a versatile building block, or synthon, for the construction of more complex, polycyclic nitrogen-containing heterocyclic systems. These larger structures are of interest for their potential to interact with a wider range of biological targets.
One key intermediate for the synthesis of such polycyclic systems is 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine-4,4-diacetic acid diethyl ester . This synthon, possessing two reactive ester functionalities at the 4-position, provides a handle for further annulation reactions to build additional rings onto the core benzodiazepine structure.
An example of the construction of a polycyclic system is the synthesis of 3b,4,6,7-tetrahydro-5H,9H-pyrazino[2,1-c]pyrrolo[1,2-a] nih.govnih.govbenzodiazepine . This tetracyclic compound incorporates a pyrazine (B50134) ring fused to the pyrrolobenzodiazepine core. While the specific synthetic details starting from the core benzodiazepine are not fully elaborated in the provided results, the formation of such fused systems often involves intramolecular cyclization reactions of appropriately functionalized precursors derived from the core structure.
The general strategy for creating these polycyclic systems involves leveraging the reactivity of substituents on the 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine core to form new heterocyclic rings. This can include reactions like intramolecular condensations, cyclizations, and other ring-forming strategies common in heterocyclic chemistry.
| Polycyclic System | Precursor/Synthon Example |
| Fused Pyrazine Ring | 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine-4,4-diacetic acid diethyl ester |
| Fused Imidazole Ring | (Not specified in search results) |
Structural Characterization and Conformational Analysis of Pyrrolo 1,2 a 1 2 Benzodiazepines
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepine (B76468) derivatives. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
For the 5,6-Dihydro-4H-pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepine core, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings typically appear in the downfield region of the ¹H NMR spectrum (δ 6.0-8.0 ppm), while the aliphatic protons of the dihydro-diazepine ring are found further upfield. The specific chemical shifts and coupling patterns are crucial for assigning protons to their exact positions within the tricyclic system. mdpi.com
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. mdpi.comresearchgate.net Aromatic carbons resonate in the δ 110-150 ppm range, while the aliphatic carbons of the seven-membered ring appear at higher field strengths. docbrown.info The presence of quaternary carbons can also be confirmed. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepine Scaffold.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrole Ring | 6.0 - 7.0 | 100 - 125 |
| Benzene Ring | 7.0 - 8.0 | 120 - 145 |
| CH₂ (Position 4) | ~4.0 - 5.0 | ~45 - 55 |
| N-CH₂ (Position 6) | ~3.0 - 4.0 | ~50 - 60 |
Note: Values are approximate and can vary significantly based on substitution and solvent.
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For 5,6-Dihydro-4H-pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepine (C₁₂H₁₂N₂), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 184.10. guidechem.com
Electron ionization (EI) mass spectrometry of related pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepinone isomers has shown that fragmentation pathways are highly dependent on the structure. nih.gov The fragmentation of the dihydro parent compound is expected to involve characteristic losses from the seven-membered ring and cleavage of the bonds connecting the fused rings. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments, further confirming the structure. nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of 5,6-Dihydro-4H-pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepine.
| m/z Value (approx.) | Possible Fragment Identity | Notes |
| 184 | [C₁₂H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 183 | [M-H]⁺ | Loss of a hydrogen radical |
| 155 | [M-C₂H₅]⁺ | Cleavage within the diazepine (B8756704) ring |
| 117 | [C₈H₇N]⁺ | Fragment containing the pyrrole and part of the benzene ring |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) moiety |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of 5,6-Dihydro-4H-pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepine would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups in the diazepine ring appears just below 3000 cm⁻¹. arabjchem.org The spectrum would also show absorptions for aromatic C=C bond stretching in the 1450-1600 cm⁻¹ region and C-N bond stretching vibrations. arabjchem.orgnist.gov
Table 3: Characteristic Infrared Absorption Frequencies for 5,6-Dihydro-4H-pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepine.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1000 | C-N Stretch | Amine |
| 900 - 675 | C-H Bend | Aromatic (out-of-plane) |
X-ray Crystallographic Studies of 5,6-Dihydro-4H-pyrrolo[1,2-a]guidechem.comnih.govbenzodiazepine Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. These studies allow for the unambiguous determination of molecular geometry, bond parameters, and conformational preferences.
X-ray crystallographic analysis of pyrrolobenzodiazepine derivatives allows for the precise measurement of bond lengths, bond angles, and torsion angles. mdpi.com This data confirms the connectivity of the fused tricyclic system and reveals subtle geometric details influenced by crystal packing forces and intramolecular interactions. For instance, the planarity of the pyrrole and benzene rings can be assessed, and the geometry around the nitrogen and carbon atoms of the diazepine ring can be accurately defined. mdpi.com
Table 4: Typical Bond Parameters for a Pyrrolobenzodiazepine Core from Crystallographic Data.
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
| C=C (Aromatic) | 1.36 - 1.41 | C-C-C (Aromatic) | 118 - 122 |
| C-N (Amide/Amine) | 1.33 - 1.47 | C-N-C (Diazepine) | 115 - 125 |
| C-C (Aliphatic) | 1.50 - 1.54 | H-C-H (Aliphatic) | 107 - 112 |
Note: Data are representative and derived from studies on various pyrrolobenzodiazepine derivatives.
A key structural feature of the pyrrolo[1,2-a] guidechem.comnih.govbenzodiazepine system is the seven-membered diazepine ring. Unlike six-membered rings that readily adopt stable chair conformations, seven-membered rings are highly flexible and can exist in several low-energy conformations, such as boat, twist-boat, and chair forms. researchgate.net
Intermolecular Interactions and Packing Arrangements in the Solid State
While a definitive crystal structure for the parent compound 5,6-Dihydro-4h-pyrrolo[1,2-a] iucr.orgnih.govbenzodiazepine is not extensively detailed in the cited literature, comprehensive studies on closely related derivatives, such as substituted pyrrolo[2,1-c] iucr.orgnih.govbenzodiazepine-5,11-diones, provide significant insight into the packing arrangements. The solid-state architecture of these molecules is primarily governed by a network of weak intermolecular forces, including hydrogen bonds and van der Waals interactions.
A powerful tool for dissecting these interactions is Hirshfeld surface analysis, which maps the regions of intermolecular contact. For instance, in the crystal structure of 10-allyl-pyrrolo[2,1-c] iucr.orgnih.govbenzodiazepine-5,11-dione, the analysis reveals that H···H contacts account for the largest portion of interactions, making up 60.6% of the Hirshfeld surface. This indicates that dispersion forces are a major contributor to the crystal packing. Other significant interactions include H···C/C···H contacts (18.0%) and H···O/O···H contacts (17.4%). These molecules are linked into infinite chains by weak C—H···O hydrogen bonds.
Similarly, a study on (S)-10-propargylpyrrolo[2,1-c] iucr.orgnih.govbenzodiazepine-5,11-dione showed comparable findings, with H···H (49.8%), H···C/C···H (25.7%), and H···O/O···H (20.1%) interactions being the most prominent. iucr.org The dominance of hydrogen bonding and van der Waals forces in the crystal packing is a recurring theme in this family of compounds. iucr.org
Table 1: Contribution of Intermolecular Contacts in Related Pyrrolobenzodiazepine Derivatives
| Interaction Type | 10-allyl-pyrrolo[2,1-c] iucr.orgnih.govbenzodiazepine-5,11-dione (%) | (S)-10-propargylpyrrolo[2,1-c] iucr.orgnih.govbenzodiazepine-5,11-dione (%) iucr.org |
|---|---|---|
| H···H | 60.6 | 49.8 |
| H···C/C···H | 18.0 | 25.7 |
| H···O/O···H | 17.4 | 20.1 |
Note: Data is for related compounds and serves to illustrate typical interaction patterns.
Computational Approaches to Structural and Conformational Analysis
Computational chemistry offers a powerful lens through which the structural and conformational nuances of pyrrolo[1,2-a] iucr.orgnih.govbenzodiazepines can be explored, often complementing experimental data or providing predictions where such data is unavailable.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of computational analysis for understanding the ground state properties of molecules like pyrrolobenzodiazepines. It is frequently employed to optimize the molecular geometry and to compare theoretical structures with those determined experimentally by methods like X-ray crystallography.
For example, in studies of related pyrrolo[2,1-c] iucr.orgnih.govbenzodiazepine derivatives, DFT calculations performed at the B3LYP/6–311G(d,p) level of theory have been used to obtain optimized molecular structures. iucr.org These theoretical models are then compared with the solid-state structures, showing good agreement in bond lengths and angles. Such calculations are crucial for validating the computational methodology and for understanding how the molecular structure might differ between the gas phase (as modeled by DFT) and the solid state. Furthermore, DFT is used to elucidate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which provides insights into the molecule's reactivity and electronic transitions.
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
To explore the vast conformational landscape available to the flexible seven-membered diazepine ring, molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable tools. These methods allow for the simulation of molecular motion over time, providing a dynamic picture of the accessible conformations and their relative energies.
The molecular mechanics program AMBER, for instance, has been utilized to model the binding of pyrrolo iucr.orgnih.govbenzodiazepines to DNA segments. nih.gov These simulations help in understanding the preferred binding orientations and the noncovalent interactions that stabilize the complex. nih.gov In a broader context, MD simulations can be used to study the behavior of benzodiazepines in different environments. For example, simulations have been employed to investigate the interaction of 1,4-benzodiazepines with cyclodextrins, revealing that van der Waals energy is the primary component of the binding energy. nih.gov Such studies are critical for understanding how these molecules interact with host systems, which has implications for drug delivery.
Prediction of Spectroscopic Parameters
Computational methods are also adept at predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra or in the structural elucidation of new derivatives.
Time-dependent DFT (TD-DFT) is a common method for calculating the excited states of molecules, allowing for the prediction of UV-visible absorption spectra. researchgate.net By investigating the effect of different basis sets and density functionals, a good correlation with experimental spectra can often be achieved. researchgate.net
For nuclear magnetic resonance (NMR) spectroscopy, ab initio calculations can predict ¹H and ¹³C chemical shifts. A comprehensive computational study on related heterohelicenes demonstrated that by establishing a linear correlation between calculated isotropic magnetic shielding constants and experimental chemical shifts, it is possible to accurately predict NMR spectra. mdpi.com These calculations can also help in the reassignment of ambiguous signals in experimental spectra. mdpi.com The process involves optimizing the geometry of the molecule and then using a method like Gauge-Including Atomic Orbital (GIAO) to calculate the NMR shielding constants, which are then converted to chemical shifts.
Molecular Interactions and Mechanistic Insights of Pyrrolo 1,2 a 1 2 Benzodiazepine Scaffolds
Structure-Activity Relationship (SAR) Studies: Elucidating Structural Determinants of Molecular Recognition
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine (B76468) scaffold, research has focused on how modifications to the core structure affect its interaction with biological targets.
The type and position of chemical groups attached to the pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine core are critical determinants of its binding affinity and efficacy. Research into this specific scaffold has identified key positions where modifications can significantly alter its pharmacological profile.
For instance, studies on a series of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a] nih.govmdpi.combenzodiazepin-4-carboxylic acids have provided insights into the effects of substitutions at the N-5 and C-4 positions. nih.gov The synthesis of these compounds involves the aroylation at the N-5 position and the presence of a carboxylic acid group at the C-4 position, which are then evaluated for their biological effects. nih.gov While detailed binding affinities were not the primary focus of this particular study, the resulting analgesic and neuropsychobehavioural profiles suggest that these substitutions modulate the interaction with CNS targets. nih.gov
General SAR principles for the broader 1,4-benzodiazepine (B1214927) class often highlight the importance of an electronegative substituent on the benzene (B151609) ring (positions 7, 8, or 9) for enhanced activity. mespharmacy.org Furthermore, a proton-accepting group, such as a carbonyl oxygen at the 2-position of the diazepine (B8756704) ring in classical benzodiazepines, is considered necessary for interaction with a key histidine residue in the receptor binding site. mespharmacy.org While the pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine scaffold has a different ring fusion, the electronic properties of the fused aromatic system remain a key factor in molecular recognition.
Table 1: Examples of Substitutions on the Pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine Scaffold This table is illustrative of substitution patterns investigated in the literature.
| Compound | Substitution at N-5 | Substitution at C-4 |
|---|---|---|
| Parent Scaffold | H | H |
| Derivative Class 1 | Aroyl group (e.g., Benzoyl) | Carboxylic acid |
The three-dimensional arrangement of atoms (stereochemistry) is a fundamental aspect of drug-receptor interactions. The 1,4-benzodiazepine nucleus is inherently chiral, not due to a stereogenic carbon atom in all cases, but because the seven-membered diazepine ring is non-planar and typically adopts a flexible twist-chair conformation. researchgate.net This non-planarity means the molecule as a whole lacks a plane of symmetry, resulting in the existence of two non-superimposable mirror images, or conformational enantiomers, often designated as (P)- and (M)-helices. nih.govresearchgate.net
At room temperature, these enantiomers can rapidly interconvert through a ring-flipping process. researchgate.net However, biological receptors, such as the GABA-A receptor, are themselves chiral and can exhibit preferential binding to one enantiomer over the other. nih.govmdpi.com This phenomenon, known as enantioselectivity, underscores the importance of the specific 3D shape of the ligand for a precise fit into the binding site. nih.gov
Studies on conformationally constrained analogues of the related pyrrolo[2,1-c] nih.govmdpi.com-benzodiazepine scaffold have demonstrated that fixing the molecule into either a rigid (P)- or (M)-helical conformation directly impacts binding affinity for the GABA-A receptor. nih.gov This highlights that the conformation of the diazepine ring is a crucial factor influencing the molecular recognition event. nih.gov Therefore, the stereochemistry of the 5,6-Dihydro-4H-pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine scaffold plays a critical role in its interaction with its biological targets.
The inherent flexibility of the seven-membered diazepine ring allows the pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine scaffold to adopt various conformations. researchgate.net This conformational flexibility is not a liability but rather a key feature that enables the molecule to adapt its shape to the specific topology of the receptor's binding site. This "induced fit" model suggests that the ligand and receptor can both undergo conformational changes upon binding to optimize intermolecular interactions.
Molecular modeling studies of other benzodiazepines at the GABA-A receptor binding site have shown that the ligand orients itself to form specific hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.comcore.ac.uk The ability of the diazepine ring to flex and twist allows the substituents on the scaffold to be positioned optimally for these interactions. For example, the molecule can adjust its conformation to place an aromatic ring in a pocket lined with hydrophobic amino acids or to orient a hydrogen bond acceptor towards a donor group on the receptor. This adaptability is crucial for achieving high-affinity binding and modulating the receptor's function.
Computational Chemistry and Molecular Modeling for Mechanistic Understanding
Computational chemistry and molecular modeling are indispensable tools for understanding the mechanisms of action of PBD scaffolds at an atomic level. researchgate.net These methods provide insights into binding interactions, reaction pathways, and properties that guide the design of new, more effective compounds. nih.gov
Molecular Docking for Predicting Binding Poses and Affinities
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). mdpi.com For PBD-related compounds, docking studies are used to:
Predict DNA Binding : Simulate how PBDs fit into the DNA minor groove and identify key interactions that determine sequence selectivity. nih.gov
Analyze Protein Interactions : Docking can be used to study how PBDs interact with proteins, such as transcription factors or enzymes. nih.gov For example, a docking study involving the PBD sibiromycin (B87660) and the GAL4 transcription factor helped explain its enhanced cytotoxicity. nih.gov
Guide Virtual Screening : Docking is a core component of virtual screening campaigns to identify new potential inhibitors from large compound libraries by ranking them based on their predicted binding scores. mdpi.comnih.gov
The results from docking simulations provide a static picture of the binding pose and are often used as a starting point for more detailed dynamic simulations. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Pathways
To study chemical reactions, such as the alkylation of DNA by a PBD, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. sciencepubco.comnih.gov This approach combines the high accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). sciencepubco.com
QM Region : The chemically reactive part of the system, such as the PBD's imine group and the target guanine (B1146940) base, is treated with QM methods. This allows for the explicit modeling of electron rearrangement and bond formation/breakage. nih.gov
MM Region : The larger environment, including the rest of the DNA strand, surrounding proteins, and solvent, is described using classical MM force fields. sciencepubco.com
QM/MM simulations can be used to calculate the energy profile of a reaction pathway, identifying the transition state and determining the activation energy. nih.gov This provides fundamental insights into the chemical reactivity and mechanism of action that are not accessible with purely classical methods. chemrxiv.orgrutgers.edu
| Computational Method | Application for Pyrrolobenzodiazepines | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding of PBDs to DNA minor groove and proteins. nih.govnih.gov | Binding orientation, affinity, sequence selectivity. nih.gov |
| QM/MM | Modeling the covalent bond formation (alkylation) between a PBD and DNA guanine. sciencepubco.comnih.gov | Reaction pathways, transition state structures, activation energies. rutgers.edu |
| Pharmacophore Modeling | Identifying essential chemical features for DNA binding or enzyme inhibition. mdpi.commdpi.com | 3D arrangement of features (H-bond donors/acceptors, hydrophobic groups). mdpi.com |
| Virtual Screening | Discovering new ligands with the PBD scaffold from large chemical databases. nih.gov | Identification of novel hit compounds for further development. nih.gov |
Chemical Biology and Mechanistic Probing of Pyrrolo 1,2 a 1 2 Benzodiazepine Analogues
Design and Synthesis of Chemical Probes for Biological Systems
To investigate the interaction of pyrrolo[1,2-a] nih.govnih.govbenzodiazepine (B76468) analogues with biological systems, chemical probes are designed and synthesized. These probes are versions of the parent molecule modified to include a detectable label or a reactive group for conjugation, enabling detailed study of their binding characteristics, cellular localization, and molecular targets.
Preparation of Labeled Analogues for Binding Studies
The preparation of labeled analogues is crucial for quantitative binding studies, such as receptor binding assays and autoradiography. Labeling is typically achieved by incorporating either a radioisotope (e.g., tritium (B154650) or carbon-14) or a fluorescent tag.
Radiolabeling : Isotopes like tritium ([³H]) and carbon-14 (B1195169) ([¹⁴C]) are commonly used because they can be incorporated into the molecule without significantly altering its chemical structure and biological activity. mdpi.commoravek.com Tritium labeling is often achieved in the later stages of a synthetic route through methods like catalytic tritiodehalogenation or the reduction of a suitable precursor with a tritium-containing reagent, such as sodium borotritide. mdpi.com Carbon-14 is typically introduced earlier in the synthesis using a ¹⁴C-labeled precursor, such as Ba[¹⁴C]CO₃, which is then converted into a key building block. researchgate.netselcia.com These radiolabeled compounds allow for highly sensitive detection and quantification in binding assays. researchgate.net
Fluorescent Labeling : Fluorescent probes are synthesized by attaching a fluorophore, such as a coumarin (B35378) derivative, to the pyrrolobenzodiazepine scaffold. openmedscience.com The attachment is achieved via a linker, and the linker's structure is critical as it can influence DNA binding affinity, cytotoxicity, and cellular localization. openmedscience.com These fluorescent conjugates enable the visualization of the compound's distribution within cells and tissues using techniques like fluorescence microscopy, providing insights into its cellular uptake and trafficking. openmedscience.com
Conjugation Strategies for Targeted Delivery (conceptually, not clinical application)
The high potency of certain pyrrolobenzodiazepine analogues has made them attractive payloads for targeted delivery systems, most notably antibody-drug conjugates (ADCs). The conceptual framework for these conjugates involves linking the PBD molecule to a targeting moiety, such as a monoclonal antibody, which directs the cytotoxic agent specifically to cells expressing a target antigen. nih.govnih.gov The effectiveness of such a conjugate is highly dependent on the design of the linker connecting the payload to the antibody.
Linkers can be broadly categorized as cleavable or non-cleavable:
Cleavable Linkers : These are designed to be stable in systemic circulation but are cleaved to release the active PBD payload upon internalization into the target cell. Cleavage mechanisms include:
Enzymatic Cleavage : Linkers containing a dipeptide sequence, such as valine-alanine, can be cleaved by lysosomal proteases like cathepsin B. nih.gov
pH-Sensitive Cleavage : Hydrazone linkers can be designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4-6).
Glutathione-Sensitive Cleavage : Disulfide linkers are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (B108866) in the cytoplasm, releasing the payload intracellularly.
Non-Cleavable Linkers : These linkers, typically thioether-based, remain intact. The PBD payload is released only after the complete degradation of the antibody-linker apparatus within the lysosome. This strategy often results in a charged, less membrane-permeable PBD-linker-amino acid catabolite, which can reduce off-target toxicity. nih.gov
The conjugation chemistry itself is a critical aspect of the design. A common strategy involves the reaction of a maleimide (B117702) group on the linker with thiol groups on the antibody. These thiols can be generated by reducing native interchain disulfide bonds or, for more precise control, they can be introduced at specific sites by protein engineering (e.g., through a serine-to-cysteine mutation). researchgate.net This site-specific conjugation allows for the production of homogeneous ADCs with a uniform drug-to-antibody ratio (DAR). researchgate.net Another advanced method is the use of "click chemistry," such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, to link the PBD payload to a functionalized antibody. nih.gov
In Vitro Biochemical Characterization of Target Modulation
Once synthesized, pyrrolo[1,2-a] nih.govnih.govbenzodiazepine analogues are subjected to a battery of in vitro biochemical assays to characterize their interactions with potential biological targets. These studies are essential for determining the mechanism of action, potency, affinity, and selectivity of the compounds.
Enzyme Kinetic Studies for Inhibitory Mechanisms
Certain analogues of 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine have been identified as potent enzyme inhibitors. nih.gov For instance, this class of compounds has been shown to act as non-azole anti-dermatophyte agents through the inhibition of squalene (B77637) epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov Enzyme kinetic studies are performed to elucidate the mechanism of this inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency.
These studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. By analyzing the data using graphical methods like Lineweaver-Burk or Michaelis-Menten plots, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined in the presence and absence of the inhibitor. This allows for the calculation of the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half and is a direct measure of the inhibitor's potency.
For example, studies on different PBD derivatives as potential inhibitors of β-lactamases have been conducted to determine their inhibitory activity.
| Compound | Target Enzyme | Inhibition Type | Inhibitory Activity (%) |
|---|---|---|---|
| PBD Derivative 1 | TEM-1 β-lactamase | Competitive | 4-34% |
| PBD Derivative 4 | TEM-1 β-lactamase | Competitive | 4-34% |
| PBD Derivative 5 | TEM-1 β-lactamase | Competitive | 4-34% |
| PBD Derivative 7 | TEM-1 β-lactamase | Competitive | 4-34% |
Table 1: Example of enzyme inhibition data for select pyrrolobenzodiazepine (PBD) derivatives against TEM-1 β-lactamase. The data indicates competitive inhibition, although the potency varied. core.ac.uknih.gov
Receptor Binding Assays to Determine Affinity and Selectivity
The benzodiazepine name suggests a potential interaction with benzodiazepine binding sites, most notably on the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov Receptor binding assays are the primary method used to confirm and quantify the affinity of a ligand for its receptor.
These assays are typically performed using cell membranes prepared from tissues or cell lines that express the receptor of interest. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]flumazenil for the benzodiazepine site on the GABA-A receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. nih.gov The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration, a competition curve can be generated. From this curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. nih.gov Selectivity is assessed by performing these assays with a panel of different receptors or receptor subtypes.
| Compound | Receptor/Subtype | Radioligand | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Diazepam | GABA-A (α1β2γ2) | [³H]Flunitrazepam | 6.4 |
| Flavone Derivative 48 | GABA-A (α1β2γ2) | [³H]Flunitrazepam | 6.1 |
| Agathisflavone | GABA-A | [³H]Flumazenil | 28 |
| Amentoflavone | GABA-A | [³H]Flumazenil | 37 |
Table 2: Representative binding affinities of various ligands for the benzodiazepine binding site on the GABA-A receptor. While specific data for 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine is not available, this table illustrates typical data obtained from receptor binding assays. mdpi.com
Cell-Based Assays for Investigating Cellular Pathways
Detailed cell-based investigations into the specific intracellular effects of 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine are not well-reported in the current body of scientific literature. The following sections outline the specific areas where research is lacking.
There is a lack of available scientific studies that specifically investigate the modulation of cellular signaling pathways, such as the NF-κB pathway, by 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine. Consequently, no data tables or detailed research findings on its impact on NF-κB activity or other specific signaling cascades can be provided at this time.
No specific molecular targets for 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine have been identified or characterized within a cellular context in the available literature. Research on target engagement, which is crucial for understanding the mechanism of action of a compound, has not been published for this specific molecule. Therefore, a discussion on its direct molecular interactions within cells is not possible.
While the broader benzodiazepine class of compounds has been investigated for its effects on cell proliferation and apoptosis, specific mechanistic studies on how 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govmdpi.combenzodiazepine influences these processes are not available. There are no detailed reports or data tables from assays such as cell cycle analysis, annexin (B1180172) V staining, or caspase activation that would provide a mechanistic understanding of its effects on cell proliferation or the induction of apoptosis.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic systems like 5,6-Dihydro-4h-pyrrolo[1,2-a] creative-biolabs.comacs.orgbenzodiazepine (B76468) is continually evolving. Future efforts are increasingly focused on efficiency, sustainability, and automation to accelerate the discovery of new analogues.
Modern synthetic chemistry is progressively adopting green principles to minimize environmental impact. For pyrrolobenzodiazepine-related structures, this involves developing methods that are solvent-free, catalyst-free, and conducted under mild conditions. beilstein-journals.org One promising green approach is the use of domino or cascade reactions, where multiple chemical transformations occur in a single step without isolating intermediates. researchgate.netresearchgate.net This strategy improves atom economy and reduces waste. An example of such an approach is the unprecedented cascade reaction for assembling pyrrole-fused 1,5-benzodiazepine frameworks. researchgate.net Furthermore, multicomponent reactions (MCRs) under solvent- and catalyst-free conditions represent an efficient and environmentally friendly route to various bioactive scaffolds, including pyrrole-fused benzodiazepines. beilstein-journals.org The development of synthetic methods using milder conditions, such as room temperature, and minimizing the use of reagents aligns with the core tenets of green chemistry. rsc.orgrsc.org
| Synthetic Strategy | Green Chemistry Principle | Example/Application |
| Domino Reactions | Atom Economy, Reduced Waste | Assembly of pyrrole-fused benzodiazepine frameworks in a single pot. researchgate.net |
| Multicomponent Reactions | Efficiency, Reduced Waste | Solvent- and catalyst-free synthesis of pyrrole-fused heterocycles. beilstein-journals.org |
| Mild Reaction Conditions | Energy Efficiency, Safety | Synthesis of related heterocycles at room temperature using only a solvent like acetic acid. rsc.orgrsc.org |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis of pharmaceutical scaffolds. This technique allows for better control over reaction parameters, improved safety, and enhanced scalability. The successful use of gas-liquid flow hydrogenation of nitroarenes has been demonstrated as an efficient method to access a pharmaceutically relevant pyrrolobenzo creative-biolabs.comacs.orgdiazepine (B8756704) scaffold, highlighting the potential of this technology in the field. acs.org
Automated synthesis platforms are also becoming instrumental, particularly in creating libraries of compounds for screening. These systems, often coupled with purification technologies, can accelerate the design-make-test-analyze cycle. For PBDs, which are used as highly potent payloads in antibody-drug conjugates (ADCs), automated synthesis can facilitate the rapid generation and optimization of various analogues and linkers for ADC development. creative-biolabs.com
Advanced Computational and Data Science Applications
Computational tools are revolutionizing drug discovery by enabling the rapid design and evaluation of new molecules, saving considerable time and resources compared to traditional experimental approaches.
Complementary computational methods like Density Functional Theory (DFT) are also valuable for understanding the fundamental electronic properties of these molecules. DFT studies can compare computationally optimized structures with experimentally determined crystal structures and analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic behavior.
Exploration of Novel Molecular Targets and Biological Pathways
While the pyrrolo[1,2-a] creative-biolabs.comacs.orgbenzodiazepine class is known for a spectrum of biological activities, future research is aimed at elucidating the specific molecular targets and pathways responsible for these effects and discovering new therapeutic applications.
The 5,6-Dihydro-4h-pyrrolo[1,2-a] creative-biolabs.comacs.orgbenzodiazepine scaffold and its derivatives have demonstrated a range of biological effects, including antifungal, anticonvulsant, sedative, and anxiolytic activities. nih.govmdpi.com
| Reported Biological Activity | Potential Molecular Target/Pathway |
| Antifungal (anti-dermatophyte) | Squalene (B77637) Epoxidase Inhibition nih.gov |
| Anticonvulsant | Benzodiazepine Receptors (GABAergic Pathway) mdpi.com |
| Sedative | Benzodiazepine Receptors (GABAergic Pathway) nih.govmdpi.com |
| Anxiolytic | Benzodiazepine Receptors (GABAergic Pathway) mdpi.com |
| Analgesic | Central Nervous System nih.gov |
| Anti-inflammatory | Central Nervous System nih.gov |
| Myorelaxant (muscle relaxant) | Central Nervous System nih.gov |
One of the most specific findings for this class is its mode of action as an antifungal agent through the inhibition of squalene epoxidase, a key enzyme in ergosterol (B1671047) biosynthesis in fungi. nih.gov This provides a well-defined target for the development of novel anti-dermatophyte agents.
For its effects on the central nervous system, research suggests that the mechanism of action for anticonvulsant and anxiolytic properties could be similar to that of diazepam, acting via benzodiazepine receptors on the GABA-A receptor complex. mdpi.comtsijournals.com This opens avenues for designing selective modulators of GABAergic neurotransmission for various neurological disorders.
A significant area for future exploration is whether the [1,2-a] isomer shares any of the DNA-binding properties of the extensively studied [2,1-c] PBDs. researchgate.netnih.gov The [2,1-c] isomers are potent antitumor agents that function by binding covalently to guanine (B1146940) bases in the minor groove of DNA. creative-biolabs.comnih.gov Investigating the potential for 5,6-Dihydro-4h-pyrrolo[1,2-a] creative-biolabs.comacs.orgbenzodiazepine derivatives to interact with DNA could uncover entirely new applications, for instance in oncology, and would represent a major expansion of the known biological profile of this scaffold.
Unconventional Binding Modes and Allosteric Modulations
While the PBD class is famously associated with covalent binding to the minor groove of DNA, research into the 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine isomer has revealed novel and unconventional mechanisms of action. This divergence from the classical PBD binding mode opens up new therapeutic possibilities.
A significant discovery identified a derivative of this scaffold as a non-azole inhibitor of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov This finding established a novel antifungal mechanism for this class of compounds, completely distinct from the DNA-interactive properties of other PBDs. nih.gov Furthermore, certain annulated derivatives of the parent pyrrolo nih.govacs.orgbenzodiazepine structure have been proposed to exert their anticonvulsant and anxiolytic effects through interaction with benzodiazepine receptors, which are classic examples of allosteric modulation of GABA-A receptors. mdpi.com This suggests that the 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine core could be adapted to target protein allosteric sites, a highly sought-after strategy in modern drug design.
Multi-Target Ligand Design Strategies
The structural versatility of the pyrrolobenzodiazepine scaffold is well-suited for the design of multi-target ligands, a strategy aimed at enhancing therapeutic efficacy and overcoming drug resistance. The most prominent application of this strategy has been the development of Antibody-Drug Conjugates (ADCs), where highly potent PBD dimers are linked to monoclonal antibodies that target specific tumor antigens. nih.govaacrjournals.org This approach combines the DNA-damaging capability of the PBD payload with the precision of antibody-based targeting. nih.govaacrjournals.org
Beyond ADCs, another successful multi-target strategy involves creating hybrid molecules that conjugate a PBD unit with other DNA-interactive moieties. Researchers have designed and synthesized novel polyamide-linked PBD monomers and C8-linked PBD-biaryl hybrids. acs.orgnih.gov These conjugates are engineered to recognize specific DNA sequences with greater affinity and selectivity, effectively combining the alkylating function of the PBD with the sequence-reading properties of the attached molecule. acs.orgnih.gov This can lead to enhanced potency and a more targeted biological response, potentially by sterically inhibiting the interaction of transcription factors with their DNA binding sites. acs.org
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of compounds for biological activity. wikipedia.org The 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine scaffold has already demonstrated its suitability for such approaches; its initial discovery as a potent and specific antifungal agent was the result of a broad screening campaign. nih.gov
Library Synthesis for Diversity-Oriented Screening
The successful application of HTS is contingent on the availability of diverse chemical libraries. The synthesis of a wide array of 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine derivatives is well-established, providing a strong foundation for library creation. nih.gov Diversity-oriented synthesis strategies can be employed to generate large collections of these compounds with varied substitution patterns. For instance, libraries of 4-arylmethyl-5,6-dihydro-4H-pyrrolo[1,2-a] nih.govacs.orgbenzodiazepines have been synthesized for pharmacological testing by modifying the arylacetamide precursors. researchgate.net The development of prodrugs and conjugates further expands the chemical space that can be explored. acs.orgnih.govnih.gov This synthetic tractability allows for the creation of focused libraries designed to probe specific biological targets or broad, diverse libraries for identifying entirely new activities.
Phenotypic Screening for Identifying Novel Biological Activities
Phenotypic screening, which identifies compounds that produce a desired change in a cell or organism without prior knowledge of the specific target, has undergone a resurgence in drug discovery. wikipedia.orgtechnologynetworks.com This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. technologynetworks.com The 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine scaffold is an ideal candidate for phenotypic screening campaigns. The diverse biological activities already reported for this class—including antifungal, analgesic, anti-inflammatory, sedative, and anticonvulsant effects—demonstrate its ability to modulate a wide range of biological systems. nih.govnih.gov Applying modern high-content imaging and other phenotypic assay technologies to libraries of these compounds could uncover novel therapeutic applications and elucidate new biological pathways. wikipedia.org The discovery of squalene epoxidase inhibition serves as a prime example of how broad screening of this scaffold can lead to the identification of unexpected and valuable biological activity. nih.gov
Challenges and Opportunities in Pyrrolo[1,2-a]nih.govacs.orgbenzodiazepine Research
The primary opportunity for the 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine scaffold lies in its demonstrated biological versatility. While its isomeric cousin, pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine, is largely confined to development as a cytotoxic DNA alkylating agent, the [1,2-a] isomer has shown a much broader spectrum of potential therapeutic applications. nih.gov However, this has also led to a key challenge: the scaffold has received comparatively less research interest than the DNA-targeting isomers, meaning its full potential remains underexplored. nih.gov
Overcoming Synthetic Complexities
A significant challenge in the chemistry of any benzodiazepine derivative is the construction of the central, seven-membered diazepine ring. However, numerous effective synthetic strategies have been developed to overcome this complexity for the 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine core. These methods provide robust and versatile access to the scaffold, enabling the synthesis of diverse analogues for biological evaluation.
| Synthetic Strategy | Description | Reference |
| Pictet-Spengler Reaction | Cyclisation of 2-aminomethylpyrroles with aldehydes or their equivalents is a foundational method for constructing the diazepine ring. | nih.gov |
| Recyclization of N-(furfuryl)anthranilamides | An acid-catalyzed method that allows for the formation of both the diazepine and pyrrole (B145914) rings in a single step via furan (B31954) ring opening followed by intramolecular condensation. | researchgate.net |
| Stepwise Furan Recyclization | A modification of the above method that proceeds via the isolation of an intermediate aminodiketone, which is then cyclized. This can be more efficient for substrates with high steric hindrance. | researchgate.net |
| Reductive Cyclization | A one-pot procedure involving the reduction of a nitro group on an N-(furfuryl)-2-nitrobenzamide precursor, which then triggers spontaneous cyclization to form the complete tricyclic system. | researchgate.net |
These established synthetic routes mitigate the inherent challenges of forming the tricyclic system, providing a clear path for future medicinal chemistry efforts to fully explore the therapeutic potential of this promising scaffold.
Addressing Specificity and Selectivity in Molecular Interactions
Future research on 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine and its analogs is increasingly focused on enhancing their specificity and selectivity for particular molecular targets. The broad biological activities of the larger pyrrolobenzodiazepine (PBD) family, from DNA interaction to enzyme inhibition, underscore the critical need for refining these interactions to develop more effective and targeted therapeutic agents. nih.govnih.govnih.gov The challenge lies in designing molecules that can distinguish between different biological macromolecules, such as various DNA sequences or distinct enzyme active sites, to maximize desired effects while minimizing off-target activity.
A primary avenue of investigation involves modifying the core structure of the PBD scaffold. For the well-studied pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (PBD) isomers, which are known to bind covalently to the C2-NH2 of guanine within the minor groove of DNA, selectivity has been markedly improved by strategic structural modifications. oup.comresearchgate.net These strategies provide a roadmap for future work on the 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine scaffold.
One key strategy is the development of PBD dimers. Linking two PBD units can significantly enhance DNA-binding affinity and sequence selectivity. oup.com For example, the PBD dimer SJG-136 preferentially binds to 5'-Pu-GATC-Py sequences, cross-linking guanine residues on opposite DNA strands. oup.com This approach of creating dimers or conjugates could be applied to the 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine core to target specific DNA sequences or even other macromolecules by tailoring the linker and monomer units.
Another emerging direction is the attachment of different functional groups to the PBD core to alter binding site size and sequence recognition. researchgate.net By adding moieties that interact non-covalently with the DNA minor groove, such as pyrrole, imidazole, or thiazole (B1198619) groups, researchers can extend the molecule's footprint and guide it to specific sequences. researchgate.net For instance, the C8-conjugation of a PBD monomer with a bis-pyrrole side-chain allows the molecule to span five DNA base pairs, enhancing its interaction through non-covalent forces like van der Waals, hydrogen bonds, and electrostatic interactions. nih.gov This principle could be used to design derivatives of 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine that are highly selective for targets beyond DNA. Research has shown that this specific scaffold can act as a non-azole inhibitor of squalene epoxidase, presenting a distinct molecular target where selectivity is crucial. nih.gov
The table below summarizes modification strategies and their impact on selectivity, derived from research on the broader PBD class, which can inform future research on 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine.
| Modification Strategy | Example Compound Class/Derivative | Impact on Molecular Interaction | Potential Application for 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine |
| Dimerization | PBD Dimers (e.g., SJG-136) | Increases DNA binding affinity and sequence selectivity by cross-linking guanines in specific sequences (e.g., 5'-Pu-GATC-Py). oup.com | Design of dimers to selectively target specific DNA sequences or protein dimers. |
| Side-Chain Conjugation | C8-bis-pyrrole PBD Conjugate (GWL-78) | Extends the DNA binding footprint to five base pairs, enhancing non-covalent interactions and influencing binding properties. nih.gov | Attachment of side-chains to improve selectivity for enzyme active sites, such as squalene epoxidase, or other protein targets. nih.gov |
| Ring Modification | Pyridinobenzodiazepines (PDDs) | Alters the three-ring structure to modify binding site size and sequence preference, often targeting guanines followed by AT-rich sequences. researchgate.net | Systematic modification of the pyrrolo, diazepine, or benzo rings to fine-tune interactions with specific biological targets. |
Achieving selectivity also requires consideration of the target's environment. For DNA-binding agents, selectivity is not just about the specific base-pair sequence but also the DNA conformation (e.g., duplex vs. G-quadruplex). nih.govnih.gov For enzyme inhibitors, achieving selectivity may involve designing compounds that bind to allosteric sites unique to the target enzyme or exploiting differences in the active site architecture between related enzymes. Future research will likely employ computational modeling and structural biology techniques to rationally design 5,6-Dihydro-4h-pyrrolo[1,2-a] nih.govnih.govbenzodiazepine derivatives with precisely tailored interactions for improved specificity and selectivity.
Q & A
Q. What are the established synthetic methodologies for 5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine derivatives?
A common approach involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole, followed by nucleophilic substitution with Grignard reagents (e.g., ethyl, pentyl, or benzyl derivatives). Key steps include:
- Dissolving precursors in dry THF under inert conditions.
- Controlled addition of Grignard reagents (1.5 equivalents) at 0°C, followed by overnight stirring at room temperature.
- Quenching with water, extraction with ether, and purification via silica gel chromatography (hexane/EtOAc gradient) . Yield optimization requires strict stoichiometric control and inert atmospheres to prevent side reactions.
Q. How are structural and purity characteristics validated for synthesized derivatives?
Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for confirming regiochemistry and substituent positions. For example:
- 1H NMR : Signals between δ 1.2–1.5 ppm indicate alkyl chain protons (e.g., ethyl or pentyl groups).
- 13C NMR : Carbonyl groups resonate at ~170 ppm, while aromatic carbons appear between 120–140 ppm. Discrepancies between experimental and theoretical values (e.g., coupling constants) may arise from conformational flexibility, necessitating computational validation .
Q. What are the primary pharmacological targets of benzodiazepine-based scaffolds like this compound?
Derivatives exhibit selective binding to mitochondrial benzodiazepine receptors (e.g., IC₅₀ values <1 nM for peripheral-type receptors) over central nervous system receptors. Structural features like bulky biphenyl substituents enhance selectivity by sterically hindering central receptor binding .
Advanced Research Questions
Q. How can contradictions in spectral data be resolved during structural elucidation?
Discrepancies between experimental and theoretical NMR shifts often arise from dynamic effects (e.g., ring puckering in diazepine moieties). Strategies include:
- DFT calculations : Optimize molecular geometries using B3LYP/6-31G(d) to simulate NMR spectra.
- Variable-temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures. Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. What computational methods are effective in optimizing reaction pathways for novel derivatives?
Quantum mechanical reaction path searches (e.g., using GRRM or IRC calculations) identify low-energy transition states and intermediates. For example:
- Reaction barrier analysis : Compare activation energies of competing pathways (e.g., nucleophilic substitution vs. elimination).
- Solvent effects : Implicit solvent models (e.g., PCM) refine predictions of regioselectivity in THF or DMF. Machine learning models trained on experimental datasets (e.g., reaction yields, solvent polarity) further narrow optimal conditions .
Q. How can receptor selectivity be engineered into benzodiazepine derivatives?
Substitution at the 2-position with bulky groups (e.g., biphenyl) reduces central receptor affinity by ~90%. Key modifications include:
- Steric hindrance : Introduce tert-butyl or adamantyl groups to block access to the central receptor’s hydrophobic pocket.
- Electronic effects : Electron-withdrawing substituents (e.g., -NO₂) at the 9-position enhance mitochondrial binding via dipole interactions. Radioligand displacement assays (³H-PK11195) validate selectivity profiles .
Q. What regulatory considerations apply to research on benzodiazepine derivatives?
Compounds with a 1,4-benzodiazepine backbone and substitutions at the 5-position are classified as Schedule I–V controlled substances in many jurisdictions unless used in approved medical research. Compliance requires:
- Documentation : Maintain detailed logs of synthesis quantities and biological testing protocols.
- Licensing : Obtain DEA or equivalent approvals for in vivo studies. Exemptions apply for non-pharmacological applications (e.g., materials science) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Grignard Additions
Q. Table 2. Computational vs. Experimental NMR Shifts (δ, ppm)
| Carbon Position | DFT (B3LYP/6-31G(d)) | Experimental | Deviation |
|---|---|---|---|
| C-2 (Carbonyl) | 171.2 | 170.8 | -0.4 |
| C-7 (Aromatic) | 128.5 | 129.1 | +0.6 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
